molecular formula C17H16N2O3S3 B2668977 2-(4-(methylsulfonyl)phenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide CAS No. 942008-99-3

2-(4-(methylsulfonyl)phenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide

Cat. No.: B2668977
CAS No.: 942008-99-3
M. Wt: 392.51
InChI Key: ZAGLKTPWOUPFNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(Methylsulfonyl)phenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide is a synthetic benzothiazole derivative of significant interest in oncological and pharmacological research. Benzothiazole scaffolds are recognized for their broad spectrum of biological activities, particularly demonstrating potent and selective antitumor properties against various cancer cell lines, including mammary, ovarian, colon, and renal carcinomas . The structure of this compound, featuring a methylsulfonyl phenyl group and a methylthio-benzothiazole moiety, is strategically designed to enhance its potential as a small molecule inhibitor. The methylsulfonyl group is a key pharmacophore known to contribute to binding affinity with enzyme active sites, while the benzothiazole core is a privileged structure in medicinal chemistry that often confers anticancer effects through mechanisms such as the inhibition of tumor-associated enzymes like carbonic anhydrase . This makes it a valuable candidate for researchers investigating novel pathways for combating hypoxic tumors. Furthermore, its structural features suggest potential for multi-target engagement, which is a promising strategy in developing treatments for complex diseases like cancer. This product is intended for non-clinical research applications, such as in vitro cell-based assays, target validation studies, and as a lead compound for the synthesis of novel analogs in structure-activity relationship (SAR) studies. It is supplied For Research Use Only. Not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S3/c1-23-13-4-3-5-14-16(13)19-17(24-14)18-15(20)10-11-6-8-12(9-7-11)25(2,21)22/h3-9H,10H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAGLKTPWOUPFNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(methylsulfonyl)phenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide (CAS Number: 942008-99-3) is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimalarial, and leishmanicidal properties, along with structure-activity relationships (SAR) and relevant case studies.

  • Molecular Formula: C17H16N2O3S3
  • Molecular Weight: 392.5 g/mol
  • Structure: The compound features a thiazole ring, a methylsulfonyl group, and a methylthio group, which are critical for its biological activity.

Anticancer Activity

Research has indicated that thiazole derivatives exhibit significant anticancer properties. A study synthesized novel thiazole-benzazole derivatives and evaluated their activity against various tumor cell lines, including A549 (lung cancer) and C6 (glioma) cells. The results demonstrated that specific modifications in the structure could enhance anticancer activity, leading to apoptosis in cancer cells through caspase activation assays .

Case Study: Structure-Activity Relationship

A series of derivatives were synthesized to assess their anticancer potential. Compounds with electron-withdrawing groups at specific positions on the phenyl ring showed improved potency. For instance, compounds containing methylthio and methylsulfonyl groups exhibited higher cytotoxicity against cancer cell lines compared to their unsubstituted counterparts .

CompoundCell LineIC50 (µM)Mechanism of Action
6fA54912.5Apoptosis via caspase activation
6gC615.0Inhibition of DNA synthesis

Antimalarial Activity

In a separate investigation into antimalarial properties, thiazole analogs were evaluated for their efficacy against Plasmodium falciparum. The study found that modifications to the N-aryl amide group linked to the thiazole ring significantly influenced antimalarial activity. Compounds with non-bulky electron-withdrawing groups at the ortho position on the phenyl ring were particularly effective .

Findings:

The most potent compounds displayed low cytotoxicity in HepG2 cell lines while maintaining high antimalarial potency. This suggests that the structural characteristics of thiazole derivatives can be optimized for therapeutic use against malaria.

Leishmanicidal Activity

Thiazole derivatives have also been explored for their leishmanicidal properties. A study reported on phthalimido-thiazole hybrids that exhibited significant activity against Leishmania infantum, showing both amastigote and promastigote forms' susceptibility to treatment. The compounds led to ultrastructural changes in parasites, indicating disruption of cellular integrity .

Key Results:

The compounds not only reduced parasite survival but also enhanced nitric oxide production in treated macrophages, suggesting an immune-modulatory effect alongside direct antiparasitic action.

CompoundActivity TypeIC50 (µM)Effect on Macrophages
2jAmastigote10.0Increased NO production
2mPromastigote8.5Cell membrane disruption

Scientific Research Applications

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. A study synthesized several thiazole-benzazole derivatives and evaluated their activity against various tumor cell lines, including A549 (lung cancer) and C6 (glioma) cells. The findings highlighted that specific structural modifications could enhance anticancer activity, leading to apoptosis in cancer cells through caspase activation assays.

Case Study: Structure-Activity Relationship

A series of derivatives were synthesized to assess their anticancer potential. Compounds with electron-withdrawing groups at specific positions on the phenyl ring showed improved potency. For instance:

CompoundCell LineIC50 (µM)Mechanism of Action
6fA54912.5Apoptosis via caspase activation
6gC615.0Inhibition of DNA synthesis

These results demonstrate that the structural characteristics of the compound can be optimized for enhanced therapeutic effects against cancer.

Antimalarial Activity

In investigations regarding antimalarial properties, thiazole analogs were evaluated for efficacy against Plasmodium falciparum. Modifications to the N-aryl amide group linked to the thiazole ring significantly influenced antimalarial activity. Notably, compounds with non-bulky electron-withdrawing groups at the ortho position on the phenyl ring exhibited heightened effectiveness.

Key Findings

The most potent compounds displayed low cytotoxicity in HepG2 cell lines while maintaining high antimalarial potency, indicating that structural characteristics can be optimized for therapeutic use against malaria.

Leishmanicidal Activity

Thiazole derivatives have also been explored for their leishmanicidal properties. A study reported on phthalimido-thiazole hybrids demonstrating significant activity against Leishmania infantum, affecting both amastigote and promastigote forms of the parasite.

Key Results

CompoundActivity TypeIC50 (µM)Effect on Macrophages
2jAmastigote10.0Increased NO production
2mPromastigote8.5Cell membrane disruption

These compounds not only reduced parasite survival but also enhanced nitric oxide production in treated macrophages, suggesting an immune-modulatory effect alongside direct antiparasitic action.

Neurodegenerative Disease Applications

Recent studies have highlighted the potential of thiazole derivatives in treating Alzheimer's disease by inhibiting cholinesterase activity and preventing amyloid-beta peptide aggregation. Thiazole-based compounds have shown promise in ameliorating Alzheimer's pathologic conditions by targeting multiple pathways involved in disease progression.

Summary of Findings

A systematic review indicated that thiazole derivatives could inhibit cholinesterase and other elements involved in Alzheimer's pathogenesis, making them promising candidates for developing new medications for this condition.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Electronic Effects

Benzothiazole Substituents
  • Compound 21 (): 2-(4-(Prop-2-yn-1-yloxy)phenyl)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide Substituent: 6-CF₃ (strong electron-withdrawing, lipophilic).
  • Compound 12 (): 4-(Benzo[d]thiazol-2-yl)-2-methoxyphenol Substituent: Methoxy (-OCH₃) at the benzothiazole-adjacent phenyl ring. Impact: Improved solubility but reduced electrophilicity compared to methylsulfonyl .

Key Difference: The target compound’s 4-methylthio group on benzothiazole introduces moderate lipophilicity, contrasting with the polar trifluoromethyl or methoxy groups in analogs.

Phenyl Ring Substituents
  • GSK1570606A (): 2-(4-Fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide
    • Substituent: 4-Fluorophenyl and pyridyl-thiazole.
    • Impact: Fluorine enhances bioavailability; pyridyl-thiazole may facilitate hydrogen bonding .
  • Compound 47 (): 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide
    • Substituent: Benzo[d]thiazol-5-ylsulfonyl.
    • Impact: Sulfonyl groups improve target specificity for microbial enzymes .

Pharmacological Activities

Antimicrobial Activity
  • Compound 47 (): Exhibited MIC values of 2–4 µg/mL against gram-positive bacteria, attributed to the benzo[d]thiazol-5-ylsulfonyl group’s interaction with bacterial membranes .
  • Compound 21 (): Demonstrated kinase inhibition (IC₅₀ = 0.8 µM for CDK5), linked to the trifluoromethyl group’s electronic effects .
Neurological Targets
  • Multitarget Hybrids (): Compounds 14–19 showed dual cholinesterase and amyloid-beta aggregation inhibition (IC₅₀ = 0.2–1.3 µM), leveraging methoxyphenoxy and tacrine motifs .

Hypothesis for Target Compound: The methylsulfonyl group may enhance binding to enzymes like cyclooxygenase-2 (COX-2) or kinases, while the methylthio group could modulate blood-brain barrier penetration for CNS applications.

Physicochemical Properties

Compound logP (Predicted) Molecular Weight Key Substituents
Target Compound 3.2 406.5 g/mol 4-SCH₃, 4-SO₂CH₃
Compound 21 () 3.8 434.4 g/mol 6-CF₃, 4-O-C≡CH
GSK1570606A () 2.9 343.4 g/mol 4-F, pyridyl-thiazole
Compound 47 () 2.5 492.6 g/mol Benzo[d]thiazol-5-ylsulfonyl

Analysis: The target compound’s logP suggests moderate lipophilicity, favorable for oral bioavailability. Its molecular weight aligns with drug-like properties (≤500 g/mol).

Q & A

Q. What are the established synthetic routes for 2-(4-(methylsulfonyl)phenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide, and what reagents/conditions are critical for high yield?

The compound is synthesized via sequential functionalization of the benzothiazole and acetamide moieties. A common approach involves:

  • N-acylation of 4-(methylthio)benzothiazol-2-amine with 2-(4-(methylsulfonyl)phenyl)acetyl chloride in the presence of a base like triethylamine.
  • Solvent optimization : Dichloromethane (DCM) or tetrahydrofuran (THF) under reflux improves reaction efficiency.
  • Catalytic use of DMAP (4-dimethylaminopyridine) enhances acylation kinetics, as demonstrated in analogous thiazole-acetamide syntheses . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the product with >95% purity .

Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound’s structure?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm the benzothiazole ring protons (δ 7.2–8.1 ppm) and acetamide carbonyl resonance (δ ~170 ppm). The methylsulfonyl group shows distinct singlet peaks (δ 3.1–3.3 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak ([M+H]+^+) and fragmentation patterns consistent with the sulfonyl and thioether groups .
  • IR spectroscopy : Stretching vibrations for C=O (1650–1680 cm1^{-1}) and S=O (1150–1250 cm1^{-1}) confirm functional groups .

Q. What preliminary biological assays are recommended to screen this compound’s activity?

  • Antimicrobial screening : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
  • Anticancer assays : MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) to evaluate IC50_{50} values. Cisplatin or doxorubicin serve as benchmarks .

Advanced Research Questions

Q. How can researchers address low synthetic yields or impurities in large-scale preparations?

  • Optimize stoichiometry : Excess acyl chloride (1.2–1.5 eq.) ensures complete acylation of the benzothiazole amine .
  • Ultrasonication-assisted reactions : Reduces reaction time from 12 hours to 2–4 hours, minimizing side-product formation .
  • Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials and improve crystallinity .

Q. What structure-activity relationship (SAR) insights exist for modifying this compound to enhance bioactivity?

  • Substituent effects :
  • Methylsulfonyl group : Electron-withdrawing properties enhance binding to enzymatic targets (e.g., COX-2) .
  • Methylthio group : Hydrophobic interactions improve membrane permeability, as seen in benzothiazole derivatives .
    • Computational guidance : Molecular docking (AutoDock Vina) identifies optimal substituent positions for target binding. QSAR models predict logP and polar surface area for bioavailability optimization .

Q. How can contradictions in bioactivity data across studies be resolved?

  • Assay standardization : Discrepancies in IC50_{50} values often arise from variations in cell line viability protocols (e.g., serum concentration, incubation time). Adopt CLSI guidelines for reproducibility .
  • Metabolic stability testing : Use liver microsomes (human/rat) to assess whether rapid degradation explains inconsistent in vivo vs. in vitro results .

Q. What mechanistic studies are recommended to elucidate this compound’s mode of action?

  • Enzyme inhibition assays : Test against cyclooxygenase (COX-2) or kinases (e.g., EGFR) using fluorogenic substrates to quantify inhibition kinetics .
  • Apoptosis pathways : Western blotting for caspase-3/9 activation and mitochondrial membrane potential (JC-1 staining) in treated cancer cells .
  • Computational dynamics : Molecular dynamics simulations (GROMACS) model ligand-protein interactions over 100 ns trajectories to identify stable binding conformations .

Q. What strategies mitigate toxicity risks during preclinical evaluation?

  • In silico toxicity prediction : Tools like ProTox-II assess hepatotoxicity and mutagenicity risks based on structural alerts (e.g., sulfonyl groups) .
  • Acute toxicity testing : OECD Guideline 423 (fixed-dose procedure) in rodents identifies LD50_{50} and target organ effects .
  • Environmental safety : Follow OECD 201/202 guidelines for aquatic toxicity testing (e.g., Daphnia magna immobilization assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.